

DSR-141562 and the cGMP Signaling Pathway: A Technical Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DSR-141562 is a novel, orally active, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor, with preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1][2][3] By inhibiting PDE1B, **DSR-141562** elevates intracellular levels of cyclic guanosine monophosphate (cGMP), a critical second messenger in neuronal signaling. This mechanism of action has shown considerable promise in preclinical models for addressing the positive, negative, and cognitive symptoms associated with schizophrenia.[1][4] This technical guide provides a comprehensive overview of **DSR-141562**, its interaction with the cGMP signaling pathway, a compilation of key quantitative data, detailed experimental protocols for its preclinical evaluation, and a visual representation of its mechanism of action.

Introduction to DSR-141562

DSR-141562 has emerged as a promising therapeutic candidate due to its high selectivity for the PDE1 family of enzymes over other phosphodiesterase families.[1] Its particular affinity for the PDE1B isoform, which is highly expressed in brain regions implicated in neuropsychiatric disorders, makes it a targeted agent for modulating neuronal function. The elevation of cGMP through PDE1B inhibition is believed to be the primary mechanism underlying the therapeutic effects observed in preclinical studies.

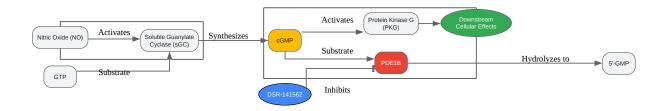


The cGMP Signaling Pathway in Neurons

Cyclic GMP is a ubiquitous second messenger synthesized from guanosine triphosphate (GTP) by guanylate cyclases (GCs). In the central nervous system, the nitric oxide (NO)-sensitive soluble guanylate cyclase (sGC) is a key enzyme in cGMP production. The cGMP signaling cascade is involved in various neuronal processes, including synaptic plasticity, neurotransmitter release, and gene expression. The intracellular concentration of cGMP is tightly regulated by phosphodiesterases (PDEs), which hydrolyze cGMP to its inactive form, 5'-GMP. PDE1 is a dual-substrate PDE, meaning it can hydrolyze both cGMP and cyclic adenosine monophosphate (cAMP). The PDE1B isoform is particularly important in the brain.

Mechanism of Action of DSR-141562

DSR-141562 acts as a competitive inhibitor of PDE1B. By binding to the active site of the enzyme, it prevents the hydrolysis of cGMP. This leads to an accumulation of intracellular cGMP, thereby amplifying the downstream signaling effects of the cGMP pathway. This enhanced signaling is thought to underlie the observed efficacy of **DSR-141562** in preclinical models of schizophrenia.



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